Niclosamide

Beschreibung

Eigenschaften

IUPAC Name |

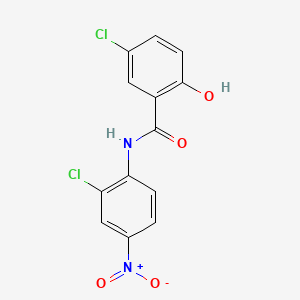

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMUSRYZPJIFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-04-8 (2-aminoethanol (1:1)) | |

| Record name | Niclosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040362 | |

| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Niclosamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL, SOL IN ACETONE, Sol at 20 °C in 150 parts of alcohol, In water = 5-8 mg/L at 20 °C, For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page. | |

| Record name | Niclosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<9.87X10-9 mm Hg at 20 °C | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE, YELLOW CRYSTALS, ALMOST COLORLESS CRYSTALS, A cream-colored or yellowish-white powder, Bright yellow crystalline solid | |

CAS No. |

50-65-7 | |

| Record name | Niclosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niclosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niclosamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | niclosamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niclosamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KK8CQ2K8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Niclosamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225-230 °C | |

| Record name | Niclosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NICLOSAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of Niclosamide in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising multi-targeted agent in oncology.[1] Its ability to simultaneously modulate several critical signaling pathways, induce mitochondrial dysfunction, and promote cell death underscores its potential as a repurposed therapeutic for a variety of cancers.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on key signaling pathways, mitochondrial effects, and the induction of apoptosis and autophagy. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

The search for effective and safe anti-cancer therapies has led to the exploration of repurposing existing drugs with known safety profiles.[3] this compound, a salicylanilide derivative, has been used for decades to treat tapeworm infections and has an excellent safety profile.[1][4] Over the past several years, numerous preclinical studies have demonstrated its potent anticancer activity against a wide range of malignancies, including colorectal, breast, prostate, ovarian, lung, and hematological cancers.[2][5][6] The multifaceted mechanism of action of this compound, targeting several key vulnerabilities of cancer cells, makes it an attractive candidate for further development.[1][2] This guide delves into the intricate molecular mechanisms through which this compound exerts its anti-neoplastic effects.

Inhibition of Key Oncogenic Signaling Pathways

This compound's broad-spectrum anticancer activity stems from its ability to concurrently inhibit multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][4]

Wnt/β-catenin Signaling Pathway

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature of many cancers.[11] this compound has been shown to inhibit mTORC1 signaling.[1][11] One proposed mechanism involves its activity as a protonophore, leading to the dissipation of the proton gradient across lysosomal membranes.[12] This acidification of the cytoplasm inhibits mTORC1 activity.[12] Additionally, as a mitochondrial uncoupler, this compound can increase the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1.[4]

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and promotes tumor cell survival, proliferation, and angiogenesis.[13][14] this compound has been identified as a potent inhibitor of the STAT3 signaling pathway.[14][15] It inhibits the phosphorylation of STAT3 at tyrosine 705, which is critical for its activation and nuclear translocation.[3][15] By blocking STAT3 activation, this compound downregulates the expression of its target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, as well as survivin and cyclin D1.[13][16]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancer types, where it promotes cell survival and proliferation by upregulating anti-apoptotic genes.[17] this compound has been shown to suppress NF-κB signaling.[2][17] It inhibits the TNFα-induced phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[4] This prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transactivation of its target genes.[4][17]

Mitochondrial Dysfunction and Oxidative Stress

This compound's primary mechanism of action as an anthelmintic is the uncoupling of oxidative phosphorylation in mitochondria.[1][18] This property is also central to its anticancer effects.[18]

Mitochondrial Uncoupling

As a protonophore, this compound dissipates the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis.[18][19] This leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio, which, as mentioned earlier, activates AMPK.[4] The disruption of the mitochondrial membrane potential is a key event that can trigger the intrinsic pathway of apoptosis.[3][20]

Generation of Reactive Oxygen Species (ROS)

The disruption of the electron transport chain by this compound can lead to an increase in the production of reactive oxygen species (ROS).[5][21] While moderate levels of ROS can promote cancer cell survival, excessive ROS generation induces oxidative stress, leading to cellular damage and apoptosis.[5] this compound-induced ROS generation has been shown to contribute to its cytotoxic effects in various cancer cells.[5][21]

Induction of Apoptosis and Autophagy

The culmination of this compound's effects on signaling pathways and mitochondria is the induction of programmed cell death.

Apoptosis

This compound induces apoptosis in a variety of cancer cell lines.[8][22] The intrinsic apoptotic pathway is activated by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[3][22] The downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 through the inhibition of STAT3 and NF-κB signaling further sensitizes cancer cells to apoptosis.[13][17]

Autophagy

The role of autophagy in this compound's anticancer activity is complex and appears to be context-dependent.[23][24] In some cancer cells, this compound induces autophagy, which can contribute to its cytotoxic effects by promoting the degradation of key signaling proteins like Frizzled-1 and β-catenin.[8][24] However, in other contexts, autophagy may act as a survival mechanism, and its inhibition can enhance this compound-induced apoptosis.[23]

Quantitative Data on this compound's Efficacy

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |

| Breast Cancer | MDA-MB-231 | 0.95 | 72h | [22] |

| MCF-7 | 1.05 | 72h | [22] | |

| MDA-MB-468 | 1.88 | 72h | [22] | |

| 2LMP (Basal-like) | 0.44 (adherent), 0.29 (NAAE) | 48h | [10] | |

| SUM159 (Basal-like) | 0.17 (NAAE) | 48h | [10] | |

| HCC1187 (Basal-like) | 0.23 (NAAE) | 48h | [10] | |

| HCC1143 (Basal-like) | 0.21 (NAAE) | 48h | [10] | |

| Prostate Cancer | PC-3 | < 1.0 | 72h | [8] |

| DU145 | < 1.0 | 72h | [8] | |

| Ovarian Cancer | A2780ip2 | 0.41 - 1.86 | 48h | [1] |

| A2780cp20 (chemoresistant) | 0.41 - 1.86 | 48h | [1] | |

| SKOV3ip1 | 0.41 - 1.86 | 48h | [1] | |

| SKOV3Trip2 (chemoresistant) | 0.41 - 1.86 | 48h | [1] | |

| Colorectal Cancer | HCT116 | 0.85 | 72h | [7] |

| Lung Cancer | A549 | 2.60 | 24h | [25] |

| A549/DDP (cisplatin-resistant) | 1.15 | 24h | [25] | |

| Hepatocellular Carcinoma | HepG2 | 31.91 | 48h | [17] |

| QGY-7703 | 10.24 | 48h | [17] | |

| SMMC-7721 | 13.46 | 48h | [17] | |

| Head and Neck Cancer | FaDu | 0.40 | 48h | [6] |

| BICR6 | - | 48h | [6] | |

| H314 | 0.94 | 48h | [6] | |

| Adrenocortical Carcinoma | SW-13 | - | - | [26] |

| NCI-H295R | - | - | [26] | |

| BD140A | - | - | [26] |

*NAAE: Non-adherent ALDH-expressing cells (cancer stem cell-enriched population)

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Treatment Duration | Apoptosis Rate (%) | Reference |

| 4T1 (mouse breast cancer) | 1.25 | 24h | 13.7 | [22] |

| 2.5 | 24h | 19.0 | [22] | |

| 5.0 | 24h | 25.5 | [22] | |

| 10.0 | 24h | 31.3 | [22] | |

| MDA-MB-468 (human breast cancer) | 0.125 | - | 10.94 | [27] |

| 0.250 | - | 14.50 | [27] | |

| 0.500 | - | 52.1 (late apoptosis) | [27] | |

| 1.000 | - | 85.8 (late apoptosis) | [27] | |

| MCF-7 (human breast cancer) | 0.125 | - | 15.17 | [27] |

| 0.250 | - | 15.64 | [27] | |

| 0.500 | - | 67.9 (late apoptosis) | [27] | |

| 1.000 | - | 84.7 (late apoptosis) | [27] |

Detailed Experimental Protocols

Wnt/β-catenin Signaling Activity (TOPflash/FOPflash Luciferase Reporter Assay)

This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.

Materials:

-

Cancer cell line of interest

-

24-well cell culture plates

-

TOPflash and FOPflash reporter plasmids (contain TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Lipofectamine 2000 or other suitable transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed 3 x 10^4 cells per well in a 24-well plate and incubate overnight.[11]

-

Co-transfect the cells with 0.1 µg of either TOPflash or FOPflash plasmid and 5 ng of the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.[11]

-

After 24 hours of transfection, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µmol/L) or vehicle control.[2]

-

Incubate the cells for another 24 hours.[2]

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

The activity of the Wnt/β-catenin signaling pathway is expressed as the relative firefly luciferase activity units (RLU).[2]

STAT3 Phosphorylation (Western Blot Analysis)

This method is used to detect the levels of phosphorylated STAT3 (p-STAT3), indicating its activation status.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Erlotinib (optional, as a positive control for STAT3 inhibition)

-

Ice-cold PBS

-

Lysis buffer (e.g., EBC buffer: 0.5% Nonidet P-40, 50 mM Tris pH 7.6, 120 mM NaCl, 1 mM EDTA, 1 mM β-mercaptoethanol) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for a specified time (e.g., 12 or 24 hours).[3]

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[28]

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Mitochondrial Membrane Potential (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

-

Cancer cell line of interest

-

96-well black, clear-bottom plates or glass coverslips

-

JC-1 staining solution

-

Cell culture medium

-

Assay buffer (e.g., DPBS)

-

CCCP (a mitochondrial uncoupler, as a positive control for depolarization)

-

Fluorescence microscope or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well black plate or on coverslips and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of this compound for the desired time. Include a positive control treated with CCCP (e.g., 50 µM for 5-10 minutes).[21]

-

Prepare the JC-1 staining solution (e.g., 2 µM final concentration) in cell culture medium.[21]

-

Remove the treatment medium and wash the cells once with warm assay buffer.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[12]

-

Wash the cells twice with assay buffer.

-

Add fresh assay buffer to the cells.

-

Analyze the cells immediately by fluorescence microscopy or a fluorescence plate reader.

-

Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/595 nm) wavelengths. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

-

Intracellular ROS Measurement (DCFDA Assay)

2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell line of interest

-

96-well black, clear-bottom plates

-

DCFDA (H2DCFDA) stock solution

-

Cell culture medium (phenol red-free for fluorescence measurements)

-

Assay buffer (e.g., PBS)

-

N-acetylcysteine (NAC) (an antioxidant, as a negative control)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[29]

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with DCFDA working solution (e.g., 20 µM in serum-free medium or assay buffer) and incubate for 30-45 minutes at 37°C in the dark.[29][30]

-

Remove the DCFDA solution and wash the cells with assay buffer.

-

Add fresh phenol red-free medium containing various concentrations of this compound. For a negative control, pre-treat some cells with NAC before adding this compound.

-

Incubate for the desired time (e.g., 3 hours).[21]

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[31]

Clinical Perspective and Future Directions

Several clinical trials are underway to evaluate the safety and efficacy of this compound in cancer patients.[18] A phase II trial (NIKOLO) investigated the use of oral this compound in patients with metastatic colorectal cancer.[14] While well-tolerated, the study highlighted the challenge of achieving consistent and therapeutically relevant plasma concentrations due to this compound's poor oral bioavailability.[4][14]

The future of this compound in oncology likely lies in the development of improved drug delivery systems and its use in combination with other targeted therapies or chemotherapies to overcome drug resistance and improve patient outcomes.[5][25]

Conclusion

This compound is a promising repurposed drug with a complex and multifaceted mechanism of action against cancer cells. Its ability to simultaneously inhibit key oncogenic signaling pathways, disrupt mitochondrial function, and induce programmed cell death provides a strong rationale for its continued investigation as a novel anticancer agent. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound in the fight against cancer.

References

- 1. This compound and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical safety and pharmacokinetics of a novel oral this compound formulation compared with marketed this compound chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. This compound-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 9. biopharmaapac.com [biopharmaapac.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. TOP/FOP flash assay [bio-protocol.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. jfda-online.com [jfda-online.com]

- 16. Identification of this compound as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of Wnt/β-catenin pathway by this compound: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Anthelmintic Drug this compound Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Item - this compound reduces tumor cell proliferation, induces tumor apoptosis and inhibits tumor angiogenesis in vivo. - Public Library of Science - Figshare [plos.figshare.com]

- 25. This compound enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of this compound as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Inhibition of STAT3 by this compound Synergizes with Erlotinib against Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 30. content.abcam.com [content.abcam.com]

- 31. doc.abcam.com [doc.abcam.com]

- 32. researchgate.net [researchgate.net]

Niclosamide's Impact on Mitochondrial Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent in various diseases, including cancer and metabolic disorders.[1] Its primary mechanism of action involves the disruption of mitochondrial oxidative phosphorylation.[2] This technical guide provides an in-depth analysis of this compound's effects on mitochondrial function, detailing its role as a protonophore and uncoupler. We present a compilation of quantitative data from multiple studies, outline key experimental protocols for assessing its mitochondrial effects, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism: Mitochondrial Uncoupling

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, thereby dissipating the proton gradient essential for ATP synthesis.[3] This uncoupling of oxidative phosphorylation from ATP production leads to a cascade of downstream cellular effects.[4][5] The hydroxyl group on the salicylic acid ring of this compound is critical for this protonophoric activity.[3]

The process begins with this compound picking up a proton from the intermembrane space and, due to its lipophilic nature, diffusing across the inner mitochondrial membrane. It then releases the proton into the mitochondrial matrix, bypassing the ATP synthase complex. This action disrupts the proton motive force, leading to a decrease in ATP synthesis and a compensatory increase in the rate of electron transport and oxygen consumption as the cell attempts to restore the proton gradient.[6]

dot

Caption: Mechanism of mitochondrial uncoupling by this compound.

Quantitative Effects on Mitochondrial Parameters

This compound's uncoupling activity results in measurable changes in several key mitochondrial parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Cell Viability (IC50)

| Cell Line | IC50 (µM) | Reference |

| KKU-100 (Cholangiocarcinoma) | 0.55 ± 0.03 | [4] |

| KKU-213A (Cholangiocarcinoma) | 0.42 ± 0.03 | [4] |

| HCT116 p53+/+ (Colon Carcinoma) | ~1.6 | [3] |

| T47D (Breast Cancer) | 2.92 µg/mL | [5] |

Table 2: Dose-Dependent Effects of this compound on Mitochondrial Function

| Cell Line | This compound Concentration (µM) | Effect on Mitochondrial Membrane Potential | Effect on ATP Levels | Effect on Oxygen Consumption Rate (OCR) | Reference |

| Cholangiocarcinoma Cells | IC25, IC50, IC75 | Dose-dependent reduction | Dose-dependent depletion | Not specified | [4] |

| Myeloma Cells | 3.2 | Loss of membrane potential | Inhibition of ATP synthesis | Increase in respiration rate | [7] |

| Renal Cell Carcinoma Cells | Not specified | Decrease | Reduction | Inhibition of mitochondrial respiration | [8] |

| Ovarian Carcinoma Cells | 4, 8 | Not specified | Reduction | Dramatic reduction in basal and maximal respiration | [9] |

| HCT116 p53+/+ and p53-/- | Not specified | Not specified | Depletion | Increase (uncoupling) | [10] |

| NIH-3T3 Cells | 1 | Not specified | Not specified | Marked increase | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of this compound on mitochondrial oxidative phosphorylation.

Measurement of Mitochondrial Membrane Potential (MMP)

A common method to assess MMP is through the use of fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

-

Principle: TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in MMP results in reduced TMRE fluorescence. JC-1 is another cationic dye that exhibits potential-dependent accumulation in mitochondria, typically forming red fluorescent aggregates at high membrane potential and existing as green fluorescent monomers at low membrane potential.

-

Protocol Outline (TMRE-MMP Assay):

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).[4] A known mitochondrial uncoupler like FCCP is often used as a positive control.[4]

-

Staining: Remove the treatment medium and incubate the cells with a working solution of TMRE dye according to the manufacturer's instructions (e.g., using a kit like ab113852).[4]

-

Visualization and Quantification: Visualize the stained cells using a fluorescence microscope or a confocal microscope.[4] The fluorescence intensity can be quantified using image analysis software or a plate reader. A decrease in red fluorescence intensity in this compound-treated cells compared to the control indicates a loss of MMP.

-

dot

Caption: Experimental workflow for MMP measurement.

Quantification of Cellular ATP Levels

Luminescent-based assays are widely used for the sensitive quantification of ATP.

-

Principle: These assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, utilize the luciferase enzyme, which generates a luminescent signal in the presence of ATP and its substrate, luciferin. The intensity of the light produced is directly proportional to the ATP concentration.

-

Protocol Outline (CellTiter-Glo® Assay):

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired time.[4]

-

Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents to induce cell lysis and allow the luminescent signal to stabilize (typically for about 10 minutes).

-

Measurement: Measure the luminescence using a microplate reader.[4] A standard curve using known ATP concentrations can be used for absolute quantification.[4]

-

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.

-

Principle: This technology measures the rate at which cells consume oxygen in a microplate format. By sequentially injecting different mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A), various parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12]

-

Protocol Outline (Seahorse Mito-Stress Test):

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

This compound Treatment: Treat the cells with this compound for a specified period before the assay.

-

Assay Preparation: Calibrate the Seahorse XF Analyzer and prepare the injection ports of the sensor cartridge with the mitochondrial inhibitors.

-

Data Acquisition: Place the cell plate in the analyzer and initiate the assay. The instrument will measure the OCR before and after the injection of each inhibitor.[9]

-

Data Analysis: Analyze the resulting OCR profile to determine the different respiratory parameters. This compound is expected to increase the basal OCR (as it uncouples respiration from ATP synthesis) but may decrease maximal respiration at higher concentrations due to inhibitory effects.[13][14]

-

Downstream Signaling Consequences

The disruption of mitochondrial function by this compound triggers several downstream signaling pathways.

-

AMPK Activation: The depletion of cellular ATP leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK).[5][15] Activated AMPK is a master regulator of cellular energy homeostasis and can inhibit anabolic pathways like mTOR signaling.[16]

-

Modulation of Cancer-Related Pathways: this compound has been shown to modulate several signaling pathways implicated in cancer progression, including Wnt/β-catenin, STAT3, NF-κB, and Notch signaling.[1] The interplay between its mitochondrial effects and these pathways is an active area of research.

-

Induction of Apoptosis and Autophagy: The mitochondrial dysfunction induced by this compound can lead to the release of pro-apoptotic factors like cytochrome c, activating the intrinsic apoptotic pathway.[15] Additionally, the energy stress caused by ATP depletion can trigger autophagy as a survival mechanism, although prolonged or severe stress can also lead to autophagic cell death.[17]

dot

References

- 1. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Metabolomic analyses uncover an inhibitory effect of this compound on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nitro-Deficient this compound Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mitobiopharma.com [mitobiopharma.com]

- 12. This compound: drug repurposing for human chondrosarcoma treatment via the caspase-dependent mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Antihelminthic this compound Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 16. Frontiers | The magic bullet: this compound [frontiersin.org]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Niclosamide Derivatives

Abstract

This compound, an anthelmintic drug approved by the FDA, has garnered significant attention for its potential in treating a wide array of diseases beyond parasitic infections.[1] Its multifaceted mechanism of action, which includes the uncoupling of mitochondrial oxidative phosphorylation and the modulation of numerous critical signaling pathways, makes it a compelling candidate for drug repurposing.[1][2] This has spurred extensive research into the synthesis and screening of this compound derivatives to enhance efficacy, improve bioavailability, and reduce toxicity. This guide provides a comprehensive overview of the screening methodologies, key biological activities, and structure-activity relationships of these derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.

Core Biological Activities and Screening Data

This compound and its derivatives have been evaluated against a variety of diseases, primarily focusing on their anticancer, antibacterial, antiviral, and antifungal properties.

Anticancer Activity

The antineoplastic effects of this compound derivatives are linked to their ability to disrupt mitochondrial function and interfere with key cancer-related signaling pathways, such as Wnt/β-catenin, STAT3, NF-κB, and mTOR.[3] Screenings are typically performed against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |

|---|---|---|---|---|

| This compound | Adrenocortical Carcinoma (ACC) | Proliferation | < Cmax in humans | [4] |

| This compound | Esophageal Adenocarcinoma (EAC) FLO-1 | Antiproliferative | 1.05 | [3] |

| This compound | Esophageal Adenocarcinoma (EAC) SK-GT-4 | Antiproliferative | 1.77 | [3] |

| 4-Pentafluorosulfanylanilide salt (3a) | EAC FLO-1 | Antiproliferative | 0.81 | [3] |

| 4-Pentafluorosulfanylanilide salt (3a) | EAC SK-GT-4 | Antiproliferative | 1.03 | [3] |

| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (Compound 5) | HL-60 (Leukemia) | Cytotoxicity | Most significant of those tested | [5][6] |

| O-alkylamino-tethered derivative (11) | MDA-MB-231 (Breast) | STAT3 Promoter Activity | ~32% inhibition at 10 µM |[7] |

Antiviral Activity

This compound derivatives have demonstrated broad-spectrum antiviral potential, with activity reported against SARS-CoV, MERS-CoV, Zika Virus (ZIKV), and Chikungunya virus (CHIKV), among others.[8][9] The mechanism often involves inhibiting viral entry, replication, or virus-induced cytopathic effects.[9][10]

Table 2: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Citation |

|---|---|---|---|---|---|---|---|

| This compound | SARS-CoV | Vero E6 | Replication Inhibition | < 0.1 | - | - | [8] |

| This compound | SARS-CoV-2 | Vero E6 | Viral Titer | 0.4 | >20 | >50 | [10] |

| This compound | ZIKV | - | RNA Level Inhibition | 0.37 | - | - | [8][11] |

| This compound | CHIKV | BHK-21 | RNA Level Inhibition | 0.95 | >20 | >21.05 | [9] |

| This compound Analog (19) | SARS-CoV-2 | Vero E6 | Viral Inhibition | 1.00 | 3.73 | 3.73 | [12] |

| This compound Analog (21) | SARS-CoV-2 | Vero E6 | Viral Inhibition | 1.00 | 4.73 | 4.73 | [12] |

| this compound Analog (5) | SARS-CoV-2 | Vero E6 | Viral Titer | 0.057 | 4.4 | 77.2 |[10] |

Antibacterial and Antifungal Activity

Derivatives are also being explored to combat antimicrobial resistance. They have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal pathogens.[13][14] Some derivatives act synergistically with last-resort antibiotics like colistin.[13]

Table 3: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Organism | Activity Type | MIC (µM) | Citation |

|---|---|---|---|---|

| This compound | H. pylori ATCC 49503 | Growth Inhibition | 0.25 µg/mL | [15] |

| This compound Esters (4, 5) | B. subtilis | Growth Inhibition | 1.95, 3.90 | |

| This compound Esters (4, 5, 6) | MRSA12 | Growth Inhibition | ≤ 4.03 | |

| This compound | C. albicans | Growth Inhibition | 0.16–1.64 µg/mL | [14] |

| This compound | C. neoformans (9 isolates) | Growth Inhibition (IC50) | 0.17–0.59 | [2] |

| Derivative 2a | M. mycetomatis | Growth Inhibition (IC50) | 0.3 | [16] |

| Derivative 2b | M. mycetomatis | Growth Inhibition (IC50) | 0.2 |[16] |

Experimental Protocols and Workflows

A systematic approach is essential for the effective screening of this compound derivatives. The general workflow involves primary screening for broad activity and low cytotoxicity, followed by secondary, target-specific assays.

Cytotoxicity and Cell Viability Assays (MTS/CCK-8)

This protocol is used to determine the concentration at which a compound is toxic to cells (CC50).

-

Cell Seeding: Plate cells (e.g., Vero E6 for antiviral screening or normal human cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for a period corresponding to the activity assay (e.g., 48-72 hours).[12]

-

Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions. These reagents contain a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.

-

Measurement: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 value (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Grow bacteria or fungi in appropriate broth (e.g., Mueller-Hinton for bacteria) to a specified density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate using broth as the diluent.

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This method is used to screen for compounds that protect cells from virus-induced death.

-

Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluence.

-

Treatment and Infection: Pre-treat the cells with serial dilutions of the derivatives for 1-2 hours. Subsequently, infect the cells with the virus at a specific Multiplicity of Infection (MOI).[12]

-

Incubation: Incubate the plate for 24-72 hours, until CPE is clearly visible in the virus control wells (untreated, infected cells).

-

Viability Measurement: Stain the cells with a viability dye like crystal violet or use a metabolic assay (e.g., CCK-8) to quantify the number of living cells.

-

Analysis: The EC50 is calculated as the compound concentration that provides 50% protection from virus-induced CPE.

NF-κB and STAT3 Luciferase Reporter Assays

These assays measure the ability of derivatives to inhibit specific signaling pathways.

-

Transfection: Co-transfect host cells (e.g., MDA-MB-231) with a reporter plasmid containing luciferase gene under the control of an NF-κB or STAT3 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: After 24 hours, treat the transfected cells with various concentrations of the this compound derivatives for a set period. Then, stimulate the pathway using an appropriate agent (e.g., TNFα for NF-κB).[17]

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Analysis: Normalize the reporter luciferase activity to the control luciferase activity. Calculate the percentage of inhibition relative to the stimulated, untreated control.[7]

Key Signaling Pathways Modulated by this compound Derivatives

This compound's broad activity stems from its ability to simultaneously inhibit multiple signaling pathways crucial for the proliferation and survival of cancer cells and the replication of pathogens.[17][18]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway by blocking the phosphorylation of IκBα, which prevents the translocation of the p65 subunit to the nucleus.[17]

Wnt/β-catenin and STAT3 Signaling

The Wnt/β-catenin and STAT3 pathways are fundamental to cancer stem cell maintenance.[18] this compound and its derivatives can suppress these pathways, leading to decreased proliferation and induction of apoptosis.[1][7] Specifically, this compound down-regulates Dishevelled-2, preventing the stabilization of β-catenin, and also inhibits the transcriptional activity of STAT3.[7][17]

Structure-Activity Relationship (SAR) Insights

The screening of various derivatives has provided valuable insights into the chemical features that govern their biological activity.

-

Anticancer SAR: The replacement of the nitro (-NO2) group on the anilide ring with trifluoromethyl (-CF3) or fluorine groups can significantly influence activity against targets like mitochondrial transmembrane potential (MTP) and NF-κB.[5][6] The loss of a chlorine atom also impacts activity.[5]

-

Antibacterial SAR: For activity against Gram-negative bacteria, modifications to the nitro group are crucial. Replacing it with a methyl ester or an azide can retain synergy with colistin while reducing cytotoxicity against human cells.[13]

-

Improving Bioavailability: A major limitation of this compound is its poor water solubility and low oral bioavailability.[7] The synthesis of O-alkylamino-tethered derivatives has been shown to significantly improve aqueous solubility and pharmacokinetic profiles, making them more viable candidates for clinical development.[7][19]

Conclusion and Future Directions

The repurposing of this compound and the development of its derivatives represent a highly promising strategy for discovering new therapeutics for cancer, viral infections, and drug-resistant microbial infections. The data clearly indicate that targeted chemical modifications can enhance potency, reduce toxicity, and improve druglike properties. Future research should focus on the continued rational design of derivatives with optimized pharmacokinetic profiles and on expanding in vivo studies to validate the efficacy of lead compounds identified through the robust screening funnels described in this guide. The multi-targeted nature of these compounds suggests they may be particularly effective in complex diseases and in combating therapy resistance.

References

- 1. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of this compound as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Structure–Activity Relationship of this compound Derivatives | Anticancer Research [ar.iiarjournals.org]

- 7. Discovery of O-Alkylamino-Tethered this compound Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad Spectrum Antiviral Agent this compound and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activities of this compound and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluations of this compound analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, cytotoxicity, and pharmacokinetic evaluations of this compound analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Drug Repurposing: Research Progress of this compound and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of this compound and its O-alkylamino-tethered derivatives as potent antibacterial agents against carbapenemase-producing and/or colistin resistant Enterobacteriaceae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Niclosamide as a Modulator of Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a highly conserved cellular signaling cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer.[1] In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This process maintains low cytoplasmic levels of β-catenin.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and the co-receptor Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), the destruction complex is recruited to the plasma membrane. This recruitment inhibits the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation, such as c-Myc and Cyclin D1.[2] Given its central role in oncogenesis, the Wnt/β-catenin pathway presents a compelling target for therapeutic intervention.

Niclosamide: A Multi-faceted Inhibitor of Wnt/β-catenin Signaling

This compound, an FDA-approved anthelmintic drug, has been repurposed as a potent inhibitor of the Wnt/β-catenin signaling pathway.[3] It exerts its inhibitory effects through multiple mechanisms, making it a subject of intense research in oncology.

Mechanism of Action

This compound's modulation of the Wnt/β-catenin pathway is not limited to a single point of intervention. Instead, it disrupts the cascade at several levels:

-

Induction of LRP6 Degradation: this compound has been shown to suppress the expression of the Wnt co-receptor LRP6 and its phosphorylated, active form.[4][5] This effect is not due to transcriptional repression but rather an enhanced degradation of the LRP6 protein.[6] By reducing the levels of this essential co-receptor, this compound effectively dampens the initial signal transduction upon Wnt ligand binding.[4][5]

-

Promotion of Frizzled1 Internalization and Dishevelled-2 Degradation: this compound promotes the endocytosis of the Frizzled1 (Fzd1) receptor.[3][7] This internalization is followed by the downregulation of the key intracellular signaling protein Dishevelled-2 (Dvl2), which is crucial for relaying the signal from the receptor complex to the downstream components of the pathway.[7][8] This process is mediated by autophagy, as this compound promotes the co-localization of Frizzled 1 and β-catenin with the autophagosome marker LC3.[1]

-

Disruption of the Axin-GSK3β Complex: There is evidence to suggest that this compound can directly bind to GSK3β, leading to the disruption of the Axin-GSK3β complex.[9] This interference with the destruction complex can further modulate the phosphorylation status of β-catenin.

The multifaceted mechanism of this compound is a key attribute, as it allows for a more robust inhibition of the Wnt/β-catenin pathway, potentially overcoming resistance mechanisms that may arise from targeting a single component.

Quantitative Data on this compound's Activity

The inhibitory effects of this compound on the Wnt/β-catenin pathway and its anti-proliferative activity have been quantified in numerous studies. The following tables summarize key findings.

Anti-proliferative and Wnt Inhibitory IC50 Values

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |

| PC-3 | Prostate Cancer | Proliferation | < 1 | [4][5] |

| DU145 | Prostate Cancer | Proliferation | < 1 | [4][5] |

| MDA-MB-231 | Breast Cancer | Proliferation | < 1 | [4][5] |

| T-47D | Breast Cancer | Proliferation | < 1 | [4][5] |

| HEK293 | - | TOPflash Reporter | 0.5 ± 0.05 | [3] |

| HCT116 | Colorectal Cancer | Proliferation | 0.45 ± 0.05 | |

| Various AML | Acute Myeloid Leukemia | Proliferation | 0.18 - 1 | [10] |

| MDA-MB-231 CSCs | Breast Cancer Stem Cells | Apoptosis | 100 (after 6h) |

Effects on Wnt/β-catenin Pathway Components

| Cell Line | Treatment | Protein | Effect | Reference(s) |

| PC-3 | 1.2 µM this compound | LRP6 | Half-life reduced from ~6.9h to ~2.3h | [4][6] |

| U2OS | ~1 µM this compound | Dishevelled-2 | Half-maximal reduction in cytosolic levels | [3] |

| HEK293 | 0.6 µM this compound | β-catenin | Blocked Wnt3A-induced accumulation | [4] |

| HCT-116 | 2.0 µM this compound for 18h | β-catenin | Cytosolic levels reduced to 8% of control |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a Wnt/β-catenin signaling modulator.

TOPflash/FOPflash Luciferase Reporter Assay

This assay is the gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[11]

Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene.[12] In the presence of active β-catenin/TCF-LEF complexes, luciferase is expressed. The FOPflash plasmid contains mutated TCF/LEF binding sites and serves as a negative control.[12] The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt/β-catenin signaling.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[1]

-

Transfection: Co-transfect the cells with either the TOPflash or FOPflash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[1]

-

Treatment: After 18-24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity. Plot the dose-response curve to determine the IC50 value of this compound.

Western Blotting for Wnt/β-catenin Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., LRP6, p-LRP6, Dvl2, β-catenin, and a loading control like β-actin).

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LRP6, p-LRP6, Dvl2, β-catenin, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a drug to its target protein in a cellular environment.

Principle: The binding of a ligand (e.g., this compound) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analysis: Analyze the amount of the target protein (e.g., LRP6, Dvl2, or GSK3β) in the soluble fraction by Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Conclusion and Future Directions

This compound has emerged as a promising modulator of the Wnt/β-catenin signaling pathway, with a unique multi-targeted mechanism of action. Its ability to induce the degradation of LRP6, promote the internalization of Frizzled receptors, and potentially interact with the destruction complex highlights its potential as a robust inhibitor of this critical oncogenic pathway. The preclinical data, including low micromolar IC50 values against a range of cancer cell lines, underscores its therapeutic potential.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, particularly its potential direct binding to components like GSK3β. Further investigation into its effects in in vivo models and clinical trials is warranted to fully assess its efficacy and safety profile as a cancer therapeutic. The development of this compound analogs with improved pharmacokinetic properties could also enhance its clinical utility. The in-depth understanding of this compound's mechanism of action provided in this guide serves as a valuable resource for researchers dedicated to advancing novel cancer therapies targeting the Wnt/β-catenin pathway.

References

- 1. jcancer.org [jcancer.org]

- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 3. This compound Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 4. TOP/FOP flash assay [bio-protocol.org]

- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Anti-helminth compound this compound downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 9. This compound Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Polypharmacology of Niclosamide in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polypharmacological properties of niclosamide as demonstrated in preclinical studies. This compound, an FDA-approved anthelmintic drug, has garnered significant attention for its potential in treating a wide array of diseases, including various cancers, viral infections, and metabolic disorders. Its therapeutic versatility stems from its ability to modulate multiple key signaling pathways and biological processes simultaneously. This guide summarizes the quantitative data from preclinical investigations, details common experimental protocols, and visualizes the complex molecular interactions of this compound.

Quantitative Analysis of this compound's Preclinical Activity

The following tables provide a consolidated view of the quantitative data from various preclinical studies, facilitating a comparative analysis of this compound's efficacy across different models.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hours) | Reference |

| A549 | Lung Adenocarcinoma | 2.60 ± 0.21 | 24 | [1] |

| A549/DDP (Cisplatin-resistant) | Lung Adenocarcinoma | 1.15 ± 0.18 | 24 | [1] |

| Acute Myeloid Leukemia (AML) Cells | Acute Myeloid Leukemia | 0.18 - 1.0 | Not Specified | [2] |

| Human and Canine Osteosarcoma Cells | Osteosarcoma | 0.2 - 2.0 | Not Specified | [3][4] |

| Mouse Embryonic Fibroblast (MEF) | Normal | 4.54 | 72 | [2] |

| Normal Human Fibroblast (NHFB) | Normal | 5.78 | 72 | [2] |

| Bone Marrow Cells (Healthy Donors) | Normal | 9.00 ± 4.87 | Not Specified | [2] |

Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | SARS-CoV-2 Variant | IC50 Value (nM) | Reference |

| VeroE6 | WA1 | 1664 ± 149 | [5] |

| VeroE6 | B.1.1.7 (Alpha) | 298 ± 23 | [5] |

| VeroE6 | B.1.351 (Beta) | 440 ± 21 | [5] |

| VeroE6 | B.1.617.2 (Delta) | 774 ± 58 | [5] |

| VeroE6 | P.1 (Gamma) | 399 ± 34 | [5] |

| H1437 | WA1 | 261 | [5] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound Formulations

| Formulation | Animal Model | Dose & Route | Key Findings | Reference |

| Nanosuspension | Sprague-Dawley Rats | 5 mg/kg (Oral) | Estimated oral bioavailability of 25%. | [6][7] |

| Nanosuspension | Sprague-Dawley Rats | 2 mg/kg (IV) | AUC: 1058 hng/mL. | [7] |

| This compound Stearate Prodrug (NSPT) | Mouse | 50 mg/kg (IV) | t1/2 of approximately 5 hours. | [3][4] |

| Solution (DMSO/Cremophor EL/Water) | Rat | 2 mg/kg (IV) | AUC: 1.4 hµg/mL. | [8] |

Key Signaling Pathways Modulated by this compound

This compound's broad-spectrum activity is attributed to its interaction with multiple signaling cascades critical for cell survival, proliferation, and inflammation.[9][10]

Wnt/β-catenin Signaling

This compound inhibits the Wnt/β-catenin pathway, which is aberrantly activated in many cancers.[11] It has been shown to promote the endocytosis of the Wnt receptor Frizzled1, leading to the downregulation of Disheveled-2 (Dvl2) and subsequent degradation of β-catenin.[11][12] This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.[12]

References

- 1. This compound enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. Preclinical Testing of a Novel this compound Stearate Prodrug Therapeutic (NSPT) Shows Efficacy Against Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation and Mitigation of this compound’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of a nanoformulated antihelminthic, this compound, in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting this compound Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-helminth compound this compound downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Off-Target Effects of Niclosamide in Preliminary Studies

Introduction

Niclosamide, a salicylanilide derivative, has been an FDA-approved anthelmintic agent for nearly five decades, primarily used to treat tapeworm infections.[1][2] Its mechanism of action in parasites involves the uncoupling of oxidative phosphorylation, leading to ATP depletion.[2][3] In recent years, extensive preliminary research has repositioned this compound as a promising anti-cancer agent due to its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.[2][4][5] This has led to a surge in studies investigating its off-target effects, revealing a complex polypharmacological profile.

This technical guide provides an in-depth overview of the principal off-target effects of this compound identified in preclinical studies. It is intended for researchers, scientists, and drug development professionals, offering detailed summaries of its impact on key signaling cascades, quantitative data from various experimental models, and the methodologies employed in these investigations.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion.[6] Constitutive activation of STAT3 is common in many human cancers. This compound has been identified as a potent inhibitor of the STAT3 signaling pathway.[6][7]

Mechanism of Action: this compound inhibits the STAT3 signaling cascade by preventing the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue.[5][6] This inhibition of phosphorylation prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity.[4][6] Studies have shown that this compound does not significantly affect upstream kinases like JAK1, JAK2, or Src, suggesting a more direct action on STAT3 activation.[6][7] The drug has been shown to downregulate the expression of STAT3 target genes, such as Mcl-1 and Survivin, which are key anti-apoptotic proteins.[5]

Quantitative Data on STAT3 Inhibition

| Cell Line | Assay Type | Endpoint | This compound Concentration/IC50 | Reference |

| Du145 (Prostate) | Proliferation Assay | IC50 | 0.7 µM | [6] |

| Du145 (Prostate) | Colony Formation | IC50 | 0.1 µM | [6][7] |

| HeLa (Cervical) | STAT3 Reporter Assay | IC50 | 0.25 µM | [8] |

| A549 (Lung) | Proliferation Assay | IC50 | Not specified, but potent inhibition observed | [6] |

| HCC Cells | Western Blot | p-STAT3 (Y705) Inhibition | Dose-dependent | [5] |

| A549, H358, H157 | Western Blot | Block of IR-induced p-STAT3 | 1 µM | [9] |

Experimental Protocols:

-